![molecular formula C32H62Cl2P2 B14441914 Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride CAS No. 79428-94-7](/img/structure/B14441914.png)
Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride] is a chemical compound with the molecular formula C44H38Cl2P2. It is also known as p-xylylenebis(triphenylphosphonium chloride). This compound is typically used in laboratory settings and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride] involves the reaction of triphenylphosphine with p-xylylene dichloride. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ions can be substituted with other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts. These products have various applications in organic synthesis and catalysis .
科学研究应用
Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride] has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in the study of biological systems and as a probe for investigating cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride] involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes and signaling pathways .
相似化合物的比较
Similar Compounds
Similar compounds to phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride] include:
- p-Xylylenebis(triphenylphosphonium chloride)
- 1,4-Phenylenebis(phosphonic acid)
- Polyoxometalate–viologen hybrids
Uniqueness
This compound] is unique due to its specific structure and reactivity. It has distinct properties that make it suitable for various applications in scientific research and industry. Its ability to undergo multiple types of chemical reactions and its potential use in drug delivery systems highlight its versatility and importance .
属性
CAS 编号 |
79428-94-7 |
|---|---|
分子式 |
C32H62Cl2P2 |
分子量 |
579.7 g/mol |
IUPAC 名称 |
tributyl-[[4-(tributylphosphaniumylmethyl)phenyl]methyl]phosphanium;dichloride |
InChI |
InChI=1S/C32H62P2.2ClH/c1-7-13-23-33(24-14-8-2,25-15-9-3)29-31-19-21-32(22-20-31)30-34(26-16-10-4,27-17-11-5)28-18-12-6;;/h19-22H,7-18,23-30H2,1-6H3;2*1H/q+2;;/p-2 |
InChI 键 |
VXXRXAYLAUWBSK-UHFFFAOYSA-L |
规范 SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)C[P+](CCCC)(CCCC)CCCC.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![17-[(Naphthalen-2-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14441857.png)

![4-[2-(4-Bromophenyl)ethenyl]morpholine](/img/structure/B14441865.png)
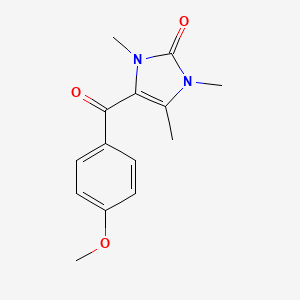
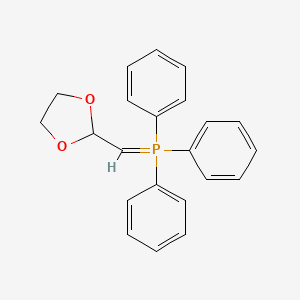
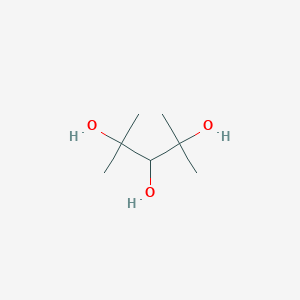
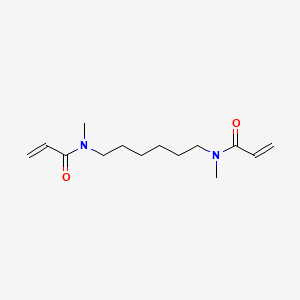
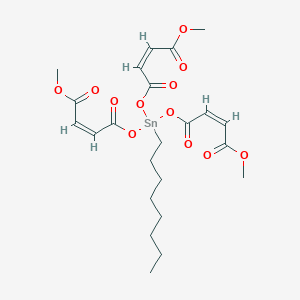
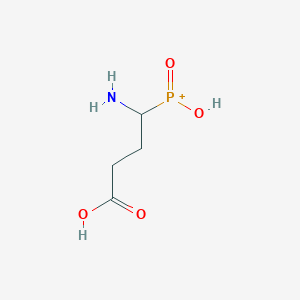
![1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14441900.png)

